molecular formula C10H16O3 B6194810 tert-butyl 2-oxabicyclo[2.1.1]hexane-1-carboxylate CAS No. 2694734-06-8

tert-butyl 2-oxabicyclo[2.1.1]hexane-1-carboxylate

Cat. No.: B6194810
CAS No.: 2694734-06-8
M. Wt: 184.2
InChI Key:
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Description

tert-butyl 2-oxabicyclo[2.1.1]hexane-1-carboxylate is a chemical compound known for its unique bicyclic structure. This compound is part of the oxabicyclo family, which is characterized by a bicyclic ring system containing an oxygen atom. The tert-butyl group attached to the carboxylate moiety adds to its stability and reactivity, making it a valuable compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-oxabicyclo[2.1.1]hexane-1-carboxylate typically involves a [2+2] cycloaddition reaction. This reaction is facilitated by photochemical methods, where light energy is used to drive the formation of the bicyclic structure. The starting materials often include bicyclo[1.1.0]butanes and alkenes or aldehydes, which undergo cycloaddition to form the desired oxabicyclo compound .

Industrial Production Methods

Industrial production of this compound may involve scalable photochemical reactors that can efficiently produce large quantities of the compound. The use of continuous flow photochemistry is a common approach in industrial settings, allowing for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

tert-butyl 2-oxabicyclo[2.1.1]hexane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxabicyclo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced bicyclic structures.

    Substitution: Substitution reactions can occur at the tert-butyl group or the bicyclic ring system.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include peroxides and oxygen in the presence of catalysts.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst are used.

    Substitution: Substitution reactions often involve nucleophiles or electrophiles under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions include various substituted oxabicyclo compounds, which can be further functionalized for specific applications.

Scientific Research Applications

tert-butyl 2-oxabicyclo[2.1.1]hexane-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of tert-butyl 2-oxabicyclo[2.1.1]hexane-1-carboxylate involves its interaction with molecular targets through its bicyclic structure. The compound can engage in various chemical interactions, including hydrogen bonding, van der Waals forces, and covalent bonding, depending on the specific reaction or application. The pathways involved often include the activation of the bicyclic ring system, leading to the formation of reactive intermediates that can further react with other molecules.

Comparison with Similar Compounds

tert-butyl 2-oxabicyclo[2.1.1]hexane-1-carboxylate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of a tert-butyl group and an oxabicyclo ring system, which imparts distinct chemical properties and reactivity.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 2-oxabicyclo[2.1.1]hexane-1-carboxylate involves the reaction of tert-butyl 2-oxabicyclo[2.1.1]hexane-1-carboxylate with a suitable reagent.", "Starting Materials": [ "tert-butyl alcohol", "2-oxabicyclo[2.1.1]hexane-1-carboxylic acid", "DCC (dicyclohexylcarbodiimide)", "DMAP (4-dimethylaminopyridine)", "CH2Cl2 (dichloromethane)", "NaHCO3 (sodium bicarbonate)", "NaCl (sodium chloride)", "Na2SO4 (sodium sulfate)", "MgSO4 (magnesium sulfate)", "EtOAc (ethyl acetate)", "n-hexane" ], "Reaction": [ "tert-butyl alcohol is reacted with 2-oxabicyclo[2.1.1]hexane-1-carboxylic acid in the presence of DCC and DMAP in CH2Cl2 to form tert-butyl 2-oxabicyclo[2.1.1]hexane-1-carboxylate", "the reaction mixture is then filtered to remove dicyclohexylurea, a byproduct of the reaction", "the crude product is washed with NaHCO3 solution, followed by water and brine", "the organic layer is dried over Na2SO4 and concentrated under reduced pressure", "the crude product is purified by column chromatography using EtOAc/n-hexane as the eluent to obtain tert-butyl 2-oxabicyclo[2.1.1]hexane-1-carboxylate as a colorless oil" ] }

CAS No.

2694734-06-8

Molecular Formula

C10H16O3

Molecular Weight

184.2

Purity

95

Origin of Product

United States

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